H-8 dihydrochloride

Catalog No.
S529722
CAS No.
113276-94-1
M.F
C12H17Cl2N3O2S
M. Wt
338.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-8 dihydrochloride

CAS Number

113276-94-1

Product Name

H-8 dihydrochloride

IUPAC Name

N-[2-(methylamino)ethyl]isoquinoline-5-sulfonamide;dihydrochloride

Molecular Formula

C12H17Cl2N3O2S

Molecular Weight

338.3 g/mol

InChI

InChI=1S/C12H15N3O2S.2ClH/c1-13-7-8-15-18(16,17)12-4-2-3-10-9-14-6-5-11(10)12;;/h2-6,9,13,15H,7-8H2,1H3;2*1H

InChI Key

RJJLZYZEVNCZIW-UHFFFAOYSA-N

SMILES

CNCCNS(=O)(=O)C1=CC=CC2=C1C=CN=C2.Cl.Cl

solubility

Soluble in DMSO

Synonyms

H8; H8 dihydrochloride.

Canonical SMILES

CNCCNS(=O)(=O)C1=CC=CC2=C1C=CN=C2.Cl.Cl

The exact mass of the compound N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride is 337.0419 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

H-8 dihydrochloride is a small molecule that has gained interest in scientific research due to its potential to inhibit a specific enzyme called protein kinase A (PKA) []. PKA plays a critical role in regulating various cellular processes, and its dysregulation is implicated in several diseases [].

Mechanism of Action

H-8 dihydrochloride acts as a competitive inhibitor of the ATP binding site on PKA []. By competing with ATP, the primary energy source for cellular processes, H-8 dihydrochloride prevents PKA from phosphorylating its target proteins, thereby affecting downstream signaling pathways [].

Research Applications

H-8 dihydrochloride has been used in various scientific research applications to study PKA-dependent signaling pathways. Here are some specific examples:

  • Cellular signaling: Researchers have employed H-8 dihydrochloride to investigate the role of PKA in regulating cell proliferation, differentiation, and survival [].
  • Neurobiology: Studies have utilized H-8 dihydrochloride to explore the involvement of PKA in learning and memory processes [].
  • Cancer research: H-8 dihydrochloride has been used to investigate the potential of PKA inhibition in cancer cell growth and proliferation [].

H-8 dihydrochloride is an isoquinolinesulfonamide derivative that serves primarily as an inhibitor of protein kinases. It is recognized for its ability to inhibit protein kinase A (PKA) and protein kinase G (PKG), with moderate inhibition effects on protein kinase C (PKC) and myosin light chain kinase (MLCK) as well . The compound is typically presented as a dihydrochloride salt, enhancing its solubility in aqueous solutions.

As mentioned earlier, H-8 functions primarily by inhibiting protein kinase A (PKA). PKA is a key enzyme involved in regulating various cellular processes, including cell growth, differentiation, and metabolism. By competitively binding to the ATP-binding pocket of PKA, H-8 prevents ATP from binding and reduces PKA activity. This inhibition allows researchers to study the downstream effects of PKA signaling and understand its role in specific cellular functions [2].

H-8 is for research use only and should not be used in humans or animals.

  • Limited data exists on the specific toxicity of H-8. Standard laboratory safety protocols should be followed when handling the compound, including wearing gloves, eye protection, and working in a fume hood.
  • **H-8 may be harmful if inhaled, swallowed, or absorbed through the skin [Biosynth, N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride](
Typical of small organic molecules. Its mechanism of action primarily involves binding to the ATP-binding site of protein kinases, thereby preventing the phosphorylation of target proteins. The inhibition of these kinases can lead to downstream effects on cellular signaling pathways. The specific reactions may vary depending on the target kinase and the cellular context.

The biological activity of H-8 dihydrochloride is characterized by its role in modulating various signaling pathways. By inhibiting PKA and PKG, H-8 dihydrochloride affects processes such as:

  • Cell proliferation: Inhibition of these kinases can lead to reduced cell growth and division.
  • Apoptosis: It may induce apoptosis in certain cell types by disrupting survival signaling.
  • Inflammation: H-8 dihydrochloride has been shown to influence inflammatory responses through its action on kinases involved in these pathways .

The synthesis of H-8 dihydrochloride typically involves several steps:

  • Starting Materials: The synthesis begins with isoquinoline derivatives.
  • Sulfonation: The introduction of sulfonamide groups is achieved through reactions with sulfonyl chlorides.
  • Formation of Dihydrochloride Salt: The final product is obtained by reacting the base form with hydrochloric acid to yield the dihydrochloride salt .

H-8 dihydrochloride finds applications in various fields:

  • Research: It is widely used in laboratory settings to study the role of protein kinases in cellular processes.
  • Pharmacology: Its inhibitory properties make it a valuable tool for investigating potential therapeutic targets in diseases such as cancer and cardiovascular disorders.
  • Biochemistry: It aids in understanding signaling pathways and their implications in health and disease .

Studies involving H-8 dihydrochloride have demonstrated its interactions with several proteins and enzymes. For example:

  • Protein Kinase A: H-8 competes with ATP for binding to PKA, effectively blocking its activity.
  • Protein Kinase G: Similar mechanisms have been observed with PKG, highlighting its dual inhibitory effects .

These interactions are crucial for elucidating the compound's mechanism of action and potential side effects.

H-8 dihydrochloride shares structural and functional similarities with several other compounds that act as protein kinase inhibitors. Below are some comparable compounds:

Compound NameTarget Kinase(s)Unique Features
H-89Protein Kinase ASelective PKA inhibitor; less effective on PKG.
StaurosporineMultiple kinasesBroad-spectrum kinase inhibitor; more potent but less selective than H-8.
Ro 31-8220Protein Kinase CSelective for PKC; different mechanism compared to H-8.
Gö 6976Protein Kinase CMore selective for conventional PKC isoforms; differs from H-8's broader inhibition profile.

Uniqueness of H-8 Dihydrochloride

H-8 dihydrochloride's uniqueness lies in its balanced inhibition profile across multiple kinases, particularly its potent effects on both PKA and PKG while maintaining moderate inhibition on other kinases like PKC. This makes it a versatile tool for studying various signaling pathways without completely ablating all kinase activity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

337.0418534 g/mol

Monoisotopic Mass

337.0418534 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Niisato N, Ito Y, Marunaka Y. Effects of PKA inhibitors, H-compounds, on epithelial Na+ channels via PKA-independent mechanisms. Life Sci. 1999;65(10):PL109-14. PubMed PMID: 10499877.
2: Kraus D, Jäger A, Abuduwali N, Deschner J, Lossdörfer S. Intermittent PTH(1-34) signals through protein kinase A to regulate osteoprotegerin production in human periodontal ligament cells in vitro. Clin Oral Investig. 2012 Apr;16(2):611-8. doi: 10.1007/s00784-011-0541-z. Epub 2011 Mar 29. PubMed PMID: 22186940.
3: De Jonge HR, Tilly BC, Hogema BM, Pfau DJ, Kelley CA, Kelley MH, Melita AM, Morris MT, Viola RM, Forrest JN Jr. cGMP inhibition of type 3 phosphodiesterase is the major mechanism by which C-type natriuretic peptide activates CFTR in the shark rectal gland. Am J Physiol Cell Physiol. 2014 Feb 15;306(4):C343-53. doi: 10.1152/ajpcell.00326.2013. Epub 2013 Nov 20. PubMed PMID: 24259420; PubMed Central PMCID: PMC3919979.
4: Hirai H, Ikeuchi Y, Okada Y. The contribution of PKA to the excitatory mechanism of adenosine in guinea pig superior colliculus slices. Neurosci Lett. 1994 Nov 21;182(1):33-6. PubMed PMID: 7891883.
5: Murakami K, Arai T. [A selective inhibitor of cAMP-dependent protein kinase isolated from an alkalophilic strain of Bacillus species]. Nihon Saikingaku Zasshi. 1989 Nov;44(6):789-96. Japanese. PubMed PMID: 2621791.
6: Yonemaru M, Kasuga I, Kusumoto H, Kiyokawa H, Kuwabara S, Ichinose Y, Toyama K. Protein kinase inhibitor attenuates an increase in endothelial monolayer permeability induced by tumour necrosis factor-alpha. Respirology. 1997 Mar;2(1):63-9. PubMed PMID: 9424406.
7: Santhosh KT, Elkhateeb O, Nolette N, Outbih O, Halayko AJ, Dakshinamurti S. Milrinone attenuates thromboxane receptor-mediated hyperresponsiveness in hypoxic pulmonary arterial myocytes. Br J Pharmacol. 2011 Jul;163(6):1223-36. doi: 10.1111/j.1476-5381.2011.01306.x. PubMed PMID: 21385177; PubMed Central PMCID: PMC3144536.
8: Wolf M, Jäger A, Abuduwali N, Götz W, Lossdörfer S. Continuous PTH modulates alkaline phosphatase activity in human PDL cells via protein kinase C dependent pathways in vitro. Ann Anat. 2013 Oct;195(5):455-60. doi: 10.1016/j.aanat.2013.04.006. Epub 2013 May 13. PubMed PMID: 23742978.
9: Jarvis BW, Qureshi N. Inhibition of lipopolysaccharide-induced transcription factor Sp1 binding by spectrally pure diphosphoryl lipid A from Rhodobacter sphaeroides, protein kinase inhibitor H-8, and dexamethasone. Infect Immun. 1997 May;65(5):1640-3. PubMed PMID: 9125541; PubMed Central PMCID: PMC175189.
10: Gillette MA, Dacheux RF. Protein kinase modulation of GABAA currents in rabbit retinal rod bipolar cells. J Neurophysiol. 1996 Nov;76(5):3070-86. PubMed PMID: 8930256.
11: Xiao Gh, Falkner KC, Xie Y, Lindahl RG, Prough RA. cAMP-dependent negative regulation of rat aldehyde dehydrogenase class 3 gene expression. J Biol Chem. 1997 Feb 7;272(6):3238-45. PubMed PMID: 9013560.
12: Zhang W, Han XY, Wong SM, Takeuchi H. Effects of inhibitors for intracellular signal transduction systems on the inward current produced by GABA in a snail neuron. Gen Pharmacol. 1998 Feb;30(2):221-5. PubMed PMID: 9502177.
13: Maggi CA, Santicioli P, Giuliani S. Protein kinase A inhibitors selectively inhibit the tonic contraction of the guinea pig ureter to high potassium. Gen Pharmacol. 1996 Mar;27(2):341-8. PubMed PMID: 8919654.
14: Selvaraj NG, Prasad R, Goldstein JL, Rao MC. Evidence for the presence of cGMP-dependent protein kinase-II in human distal colon and in T84, the colonic cell line. Biochim Biophys Acta. 2000 Oct 20;1498(1):32-43. PubMed PMID: 11042348.
15: Wang H, Ye Y, Zhu M, Cho C. Increased interleukin-8 expression by cigarette smoke extract in endothelial cells. Environ Toxicol Pharmacol. 2000 Dec;9(1-2):19-23. PubMed PMID: 11137464.
16: Motoyashiki T, Morita T, Ueki H. Involvement of the rapid increase in cAMP content in the vanadate-stimulated release of lipoprotein lipase activity from rat fat pads. Biol Pharm Bull. 1996 Nov;19(11):1412-6. PubMed PMID: 8951155.
17: Poueymirou WT, Schultz RM. Regulation of mouse preimplantation development: inhibition of synthesis of proteins in the two-cell embryo that require transcription by inhibitors of cAMP-dependent protein kinase. Dev Biol. 1989 Jun;133(2):588-99. PubMed PMID: 2543602.
18: Lee YS, Chuong CM. Activation of protein kinase A is a pivotal step involved in both BMP-2- and cyclic AMP-induced chondrogenesis. J Cell Physiol. 1997 Feb;170(2):153-65. PubMed PMID: 9009144.
19: Gwosdow AR, O'Connell NA, Abou-Samra AB. Interleukin-1 increases protein kinase A activity by a cAMP-independent mechanism in AtT-20 cells. Am J Physiol. 1994 Jan;266(1 Pt 1):E79-84. PubMed PMID: 7508195.
20: Chen CC, Chiu KT, Sun YT, Chen WC. Role of the cyclic AMP-protein kinase A pathway in lipopolysaccharide-induced nitric oxide synthase expression in RAW 264.7 macrophages. Involvement of cyclooxygenase-2. J Biol Chem. 1999 Oct 29;274(44):31559-64. PubMed PMID: 10531359.

Explore Compound Types